1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride
Description
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a pyrazole-based compound featuring a 2-aminoethyl substituent at position 1 and a carboxylic acid group at position 4, with a hydrochloride counterion. Pyrazole derivatives are widely studied due to their pharmacological and agrochemical applications, such as enzyme inhibition and receptor modulation .
Properties
CAS No. |
1855911-17-9 |
|---|---|
Molecular Formula |
C6H10ClN3O2 |
Molecular Weight |
191.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Precursor Selection
-
β-Keto Esters : Ethyl 3-ketobutanoate or analogous β-keto esters serve as starting materials for constructing the pyrazole ring. Reaction with 2-hydrazinoethylamine introduces the aminoethyl group during cyclization.
-
α,β-Unsaturated Esters : As demonstrated in patent CN111362874B, α,β-unsaturated esters (e.g., methyl acrylate) react with acyl halides to form intermediates that undergo cyclization with hydrazines.
Stepwise Synthesis Involving Cyclization and Functionalization
Route 1: Hydrazine Cyclization with β-Keto Esters
Step 1 : Condensation of ethyl 3-ketobutanoate with 2-hydrazinoethylamine in ethanol under reflux yields 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.
Step 2 : Hydrolysis of the ester group using aqueous NaOH (2 M, 60°C, 4 h) produces the free carboxylic acid.
Step 3 : Salt formation via treatment with HCl in methanol yields the hydrochloride salt (yield: 68–72%).
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | Reflux (78°C) |
| Reaction Time | 12 h |
| Catalyst | None |
Route 2: Catalytic Cyclization Using α,β-Unsaturated Esters
Adapted from CN111362874B, this method employs 2,2-difluoroacetyl chloride and methyl acrylate to form an α-difluoroacetyl intermediate, followed by cyclization with methylhydrazine. For the target compound, modifications include:
-
Replacing methylhydrazine with 2-hydrazinoethylamine.
-
Using potassium iodide (1.5 mol%) as a catalyst to enhance regioselectivity.
Key Optimization Steps :
-
Low-temperature condensation (-30°C to -20°C) minimizes side reactions.
-
Recrystallization in 40% aqueous ethanol improves purity to >99%.
Catalytic Approaches and Reaction Optimization
Regioselective Cyclization
The position of substituents on the pyrazole ring is critically influenced by catalysts and reaction conditions. For example, potassium iodide directs cyclization to favor the 1-aminoethyl-4-carboxylic acid isomer over alternative regioisomers.
Comparative Catalytic Efficiency :
| Catalyst | Isomer Ratio (Target:Byproduct) | Yield (%) |
|---|---|---|
| None | 70:30 | 55 |
| KI | 95:5 | 76 |
| NaI | 92:8 | 72 |
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce regioselectivity.
-
Ethanol/water mixtures (3:1) balance solubility and reaction control, achieving 78% yield at 60°C.
Purification and Characterization Techniques
Recrystallization
Crude product purity is elevated using ethanol-water mixtures:
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid moiety can be reduced to an alcohol under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant and Anxiolytic Properties
Research indicates that derivatives of pyrazole-4-carboxylic acids exhibit anticonvulsant and anxiolytic activities. For instance, compounds similar to 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid have been tested for their ability to control epilepsy, muscle tension, and anxiety in animal models. A study demonstrated that these compounds could effectively reduce seizure activity and muscle spasticity in living organisms through specific pharmacological mechanisms .
Pharmaceutical Formulations
The compound can be utilized in the formulation of pharmaceuticals targeting neurological disorders. The synthesis of various amides and esters derived from pyrazole-4-carboxylic acids has shown promise in enhancing bioavailability and therapeutic efficacy . The potential for creating novel drug formulations that leverage the unique properties of this compound is a significant area of ongoing research.
Agricultural Applications
Fungicides
1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride derivatives have been identified as effective fungicides. Research has highlighted their ability to inhibit mitochondrial respiratory chain enzyme complex II (succinate dehydrogenase), which is crucial for the survival of various phytopathogenic fungi . This mechanism positions them as viable alternatives to traditional fungicides, potentially reducing environmental impact due to their targeted action.
Material Science
Polymer Chemistry
The unique chemical properties of this compound allow it to be explored as a building block in polymer chemistry. Its ability to form stable complexes can enhance the mechanical properties of polymers, leading to improved materials for various applications, including coatings and adhesives.
Case Study 1: Anticonvulsant Activity
A series of experiments were conducted using animal models to assess the anticonvulsant effects of this compound. The results indicated a significant reduction in seizure frequency when administered at specific dosages, showcasing its potential as a therapeutic agent for epilepsy .
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing derivatives of pyrazole-4-carboxylic acids were tested against common fungal pathogens affecting crops. The results demonstrated a marked decrease in fungal growth compared to untreated controls, indicating strong antifungal properties .
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects
- Aminoethyl vs. Allyl/Aryl Groups: The 2-aminoethyl group in the target compound increases hydrophilicity and enables protonation (as HCl salt), improving aqueous solubility compared to lipophilic substituents like 3,5-dichlorophenyl or allyl groups .
- Positional Isomerism: Substituents at position 1 (e.g., aminoethyl) versus position 5 (e.g., carboxymethyl in ) alter electronic distribution and steric hindrance, affecting binding to biological targets .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., target compound) generally exhibit higher water solubility than free bases or neutral analogs. For example, 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid forms stable crystals via hydrogen bonds but may have lower solubility than the HCl salt form .
- Acidity : The carboxylic acid group (pKa ~2–3) and protonated amine (pKa ~9–10) create zwitterionic behavior in physiological conditions, enhancing membrane permeability .
Biological Activity
1-(2-Aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth examination of its biological properties, including its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
The synthesis of this compound typically involves the reaction of pyrazole derivatives with appropriate acylating agents. The resulting compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structure and purity.
Biological Activity Overview
The biological activity of this compound includes:
- Antitumor Activity : Studies have demonstrated that pyrazole derivatives exhibit inhibitory effects on various cancer cell lines. Specifically, compounds related to 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid have shown potential as inhibitors of BRAF(V600E) and other oncogenic pathways, making them candidates for cancer therapy .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses, potentially by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a role in treating inflammatory diseases .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens, showing effectiveness in inhibiting bacterial growth and fungal infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid is crucial for optimizing its biological activity. Modifications to the pyrazole ring and the aminoethyl side chain have been explored to enhance potency and selectivity. For instance, substituents that increase hydrophobic interactions or hydrogen bonding capabilities often lead to improved bioactivity .
| Modification | Effect on Activity |
|---|---|
| Substitution at C3 position | Increased antitumor efficacy |
| Alteration of carboxylic acid moiety | Enhanced anti-inflammatory properties |
| Variations in aminoethyl group | Improved antibacterial activity |
Case Studies
Several case studies highlight the biological efficacy of this compound:
- Antitumor Study : A study conducted on various cancer cell lines revealed that derivatives of this compound inhibited cell proliferation significantly, with IC50 values in the low micromolar range against BRAF(V600E) expressing cells .
- Inflammation Model : In vivo models demonstrated that administration of the compound reduced symptoms in models of arthritis by decreasing levels of inflammatory markers .
- Antifungal Activity : In vitro assays against common phytopathogenic fungi showed that certain derivatives exhibited superior antifungal activity compared to established antifungal agents, suggesting potential agricultural applications .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-aminoethyl)-1H-pyrazole-4-carboxylic acid hydrochloride, and how can reaction efficiency be validated?
- Methodological Answer : Begin with a multi-step synthesis involving cyclocondensation of hydrazine derivatives with β-keto esters to form the pyrazole core. Introduce the 2-aminoethyl group via nucleophilic substitution or reductive amination. Validate efficiency using Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading). Monitor reaction progress via TLC or HPLC, and quantify yields using gravimetric analysis or NMR internal standards. For reproducibility, use reaction calorimetry to assess exothermicity and scalability risks .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Confirm proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) and carboxylic acid/amine functionalities.
- IR Spectroscopy : Validate carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and amine (N-H stretch ~3300–3500 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
- Conflict Resolution : Cross-reference with computational predictions (DFT for NMR chemical shifts) and repeat experiments under controlled conditions (e.g., anhydrous solvents to avoid hydration artifacts) .
Q. How should researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Dissolve the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours.
- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light Sensitivity : Expose to UV-Vis light and track changes using UV spectroscopy. Store lyophilized samples at –20°C with desiccants to prolong shelf life .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and guide the synthesis of novel derivatives?
- Methodological Answer :
- Reactivity Prediction : Use DFT (B3LYP/6-31G* level) to calculate Fukui indices for electrophilic/nucleophilic sites on the pyrazole ring.
- Derivative Design : Perform virtual screening of substituents (e.g., halogenation, alkylation) using molecular docking (AutoDock Vina) against target proteins (e.g., kinases). Validate predictions with parallel synthesis and bioassays .
Q. What strategies are effective in analyzing structure-activity relationships (SAR) for biological activity, given structural modifications?
- Methodological Answer :
- SAR Workflow :
Synthesize derivatives with modifications at the 2-aminoethyl or carboxylic acid groups.
Test in vitro bioactivity (e.g., enzyme inhibition, cytotoxicity).
Apply QSAR models (Partial Least Squares regression) to correlate substituent descriptors (Hammett σ, LogP) with activity.
- Case Study : Compare with analogues like 1-(2-fluoroethyl)pyrazole derivatives to assess how electronegativity impacts target binding .
Q. How can researchers address contradictions between experimental and computational data in proposed reaction mechanisms?
- Methodological Answer :
- Mechanistic Validation : Use isotopic labeling (e.g., D₂O for proton exchange studies) to trace reaction pathways.
- Computational Refinement : Re-optimize transition states with higher-level theory (MP2/cc-pVTZ) and compare activation energies to experimental kinetic data (Arrhenius plots). Publish discrepancies as hypotheses for peer collaboration .
Q. What advanced separation techniques are recommended for purifying this compound from complex reaction mixtures?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) for high-resolution separation.
- Membrane Technologies : Apply nanofiltration to remove low-MW impurities (<500 Da).
- Crystallization : Optimize solvent polarity (ethanol/water mixtures) to enhance crystal lattice formation, confirmed via X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
